molecular formula C15H19NO3S B2854089 N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 496013-65-1

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2854089
CAS No.: 496013-65-1
M. Wt: 293.38
InChI Key: URKZHGZSAZLXIB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is an organic compound that features a furan ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with furan-2-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its combination of a furan ring and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-10-8-11(2)13(4)15(12(10)3)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKZHGZSAZLXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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